tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate
Brand Name: Vulcanchem
CAS No.: 140887-54-3
VCID: VC0134428
InChI: InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)
SMILES: CC(C)(C)OC(=O)NC(CN)COC
Molecular Formula: C9H20N2O3
Molecular Weight: 204.27

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate

CAS No.: 140887-54-3

Cat. No.: VC0134428

Molecular Formula: C9H20N2O3

Molecular Weight: 204.27

* For research use only. Not for human or veterinary use.

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate - 140887-54-3

Specification

CAS No. 140887-54-3
Molecular Formula C9H20N2O3
Molecular Weight 204.27
IUPAC Name tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate
Standard InChI InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)
Standard InChI Key RIQNSCBRYGWVTD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CN)COC

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is identified by the CAS registry number 140887-54-3 and possesses the molecular formula C9H20N2O3 with a molecular weight of 204.27 g/mol . The compound is also known by its IUPAC name tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate . This chemical entity features three key functional groups that define its reactivity profile: a carbamate group (formed by the tert-butyloxycarbonyl protecting group), a primary amine, and a methoxymethyl moiety .

The structural composition of this compound can be represented by the following chemical identifiers:

Chemical Identifiers and Representations

Identifier TypeValue
CAS Number140887-54-3
Molecular FormulaC9H20N2O3
Molecular Weight204.27 g/mol
IUPAC Nametert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate
Standard InChIInChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)
Standard InChIKeyRIQNSCBRYGWVTD-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NC(CN)COC
PubChem Compound ID45092031

The structure features a tert-butyloxycarbonyl (Boc) protecting group attached to a nitrogen atom, which forms part of the carbamate functionality. The protected nitrogen is bonded to a carbon chain that contains both a methoxymethyl group and a primary amine terminal group, creating a unique spatial arrangement that contributes to its chemical behavior and applications .

Physical and Chemical Properties

Physical Properties

The physical properties of tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate significantly influence its handling, storage, and application in various chemical processes. While direct experimental data on specific physical properties is limited in the provided search results, comparable carbamate compounds with similar structures provide insight into its likely characteristics.

Based on its molecular structure, tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is expected to exist as a solid at room temperature, likely appearing as a white to off-white crystalline or powder substance. The presence of both polar functional groups (carbamate and amine) and nonpolar moieties (tert-butyl group) suggests moderate solubility in both polar and nonpolar solvents, with enhanced solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran .

Chemical Properties

The chemical properties of tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate are predominantly determined by its functional groups:

  • The primary amine group (-NH2) makes the compound weakly basic and nucleophilic, enabling it to participate in various reactions including nucleophilic substitutions, acylations, and condensation reactions .

  • The carbamate group (R-NHCOOR') formed by the tert-butyloxycarbonyl (Boc) protecting group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions, a property exploited in synthesis strategies involving orthogonal protection.

  • The methoxymethyl group (-CH2OCH3) provides an additional site for potential functionalization and contributes to the compound's solubility profile .

The combination of these functional groups creates a reactive profile that makes tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate particularly valuable as a synthetic intermediate in complex molecular assembly.

Applications and Significance

Pharmaceutical Applications

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate serves as a valuable building block in pharmaceutical synthesis, contributing to the creation of complex bioactive molecules. Its utility stems from the presence of orthogonally protected functional groups, which allow for selective transformations during multi-step syntheses.

The compound's application in medicinal chemistry is particularly noteworthy, as it can serve as a precursor in the synthesis of:

  • Peptidomimetics - compounds that mimic the structure and biological activity of natural peptides but offer improved stability and bioavailability.

  • Enzyme inhibitors - molecules designed to block specific biochemical processes associated with disease states.

  • Receptor modulators - compounds that can interact with cellular receptors to modify physiological responses.

These applications underscore the compound's significance in the development of novel therapeutic agents and highlight its role in advancing pharmaceutical research.

Other Applications in Organic Synthesis

Beyond pharmaceutical applications, tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate finds utility as a versatile intermediate in various organic synthesis pathways. The compound's functional groups provide multiple handles for selective transformations, enabling its incorporation into diverse molecular frameworks.

For instance, the primary amine can undergo reactions such as:

  • Reductive amination to form secondary amines

  • Acylation to create amide linkages

  • Nucleophilic substitution reactions to form more complex amines

The methoxymethyl group can participate in reactions involving:

  • Oxidation to generate aldehydes or carboxylic acids

  • Elimination to form alkenes

  • Nucleophilic substitution to introduce other functionalities

The presence of the Boc protecting group allows for controlled modification of the molecule, with the ability to selectively deprotect and further functionalize the revealed amine under specific conditions.

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